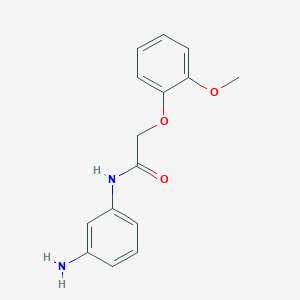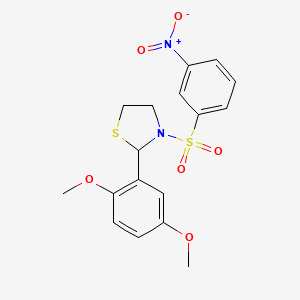
N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Remediation
One significant application of N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide, through its related compound acetaminophen, is in environmental science, particularly in the study of advanced oxidation processes (AOPs). Research indicates that AOPs are effective in degrading acetaminophen in aqueous environments, leading to various by-products. This process is crucial for removing pharmaceutical pollutants from water, thus mitigating environmental and health risks. The identification of the by-products, such as hydroquinone, benzoquinone, and acetamide, helps in understanding the degradation pathways and potential environmental impacts of these compounds. Furthermore, the study utilizes computational methods to predict reactive sites in the molecule, contributing to the development of more efficient degradation strategies (Qutob et al., 2022).
Pharmacological Mechanisms and Toxicity Studies
In the realm of pharmacology and toxicology, compounds related to this compound, like acetaminophen, have been extensively studied for their effects and mechanisms of action. For instance, investigations into acetaminophen-induced liver injury shed light on its metabolic pathways, toxicity, and potential therapeutic interventions to mitigate adverse effects. Such studies are pivotal in understanding the drug's pharmacodynamics, identifying risk factors for toxicity, and exploring new treatment avenues for overdose situations (Cai et al., 2022).
Synthesis and Evaluation of Derivatives
Research into the synthesis and evaluation of derivatives of aromatic compounds, including those structurally related to this compound, has highlighted their potential carcinogenicity and pharmacological activities. Such studies are crucial for the development of new pharmaceuticals and understanding their biological effects, including potential carcinogenic risks. This area of research is fundamental in medicinal chemistry, as it explores the structural activity relationships and potential therapeutic applications or risks associated with these compounds (Ashby et al., 1978).
Environmental Impact and Removal Technologies
The environmental impact of pharmaceuticals, including compounds related to this compound, has garnered significant attention, particularly in water treatment research. Studies focusing on the adsorptive removal of acetaminophen from water environments highlight the potential of various materials in effectively eliminating this contaminant. Understanding the mechanisms behind acetaminophen's adsorption and subsequent removal can inform the development of more efficient water treatment technologies, addressing a crucial public health and environmental protection issue (Igwegbe et al., 2021).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-10-15(18)17-12-6-4-5-11(16)9-12/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWCDRVVAMTNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)
![2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2799522.png)

![4-(3-methoxyphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2799525.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2799526.png)

![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)


![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)
![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/no-structure.png)
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)
![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)
![(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2799543.png)